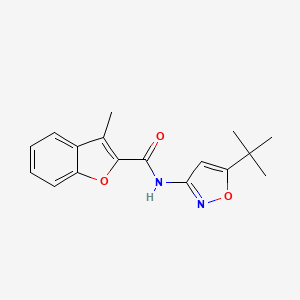
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the B-cell receptor signaling pathway.
作用機序
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide works by selectively inhibiting the activity of BTK, which is a key mediator of B-cell receptor signaling. By blocking BTK activity, this compound disrupts the survival and proliferation of cancer cells, leading to their death. In addition, this compound has been shown to modulate the activity of other signaling pathways, including the PI3K/AKT/mTOR pathway, which further enhances its anti-tumor activity.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis in cancer cells, inhibit B-cell receptor signaling, and modulate the activity of other signaling pathways. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
実験室実験の利点と制限
One of the major advantages of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has shown potent anti-tumor activity in preclinical studies and has been shown to enhance the activity of other anti-cancer drugs. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide. One area of interest is the development of combination therapies that include this compound, as it has been shown to enhance the activity of other anti-cancer drugs. Another area of interest is the further characterization of the signaling pathways modulated by this compound, which could lead to the identification of new targets for cancer therapy. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which will be an important step towards its potential use as a cancer therapy.
合成法
The synthesis of 2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide involves several steps, including the reaction of 3-bromo-5-fluorobenzoic acid with piperidine, followed by the reaction with pyridine-3-amine and sulfonyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
2-fluoro-5-(1-piperidinylsulfonyl)-N-3-pyridinylbenzamide has been extensively studied for its potential use in the treatment of various cancers, including B-cell lymphomas and leukemias. In preclinical studies, this compound has shown potent anti-tumor activity and has been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to enhance the activity of other anti-cancer drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-fluoro-5-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S/c18-16-7-6-14(25(23,24)21-9-2-1-3-10-21)11-15(16)17(22)20-13-5-4-8-19-12-13/h4-8,11-12H,1-3,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCSYIIQRIKERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5034753.png)
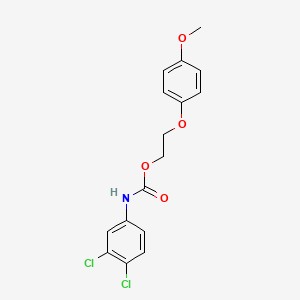

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5034771.png)
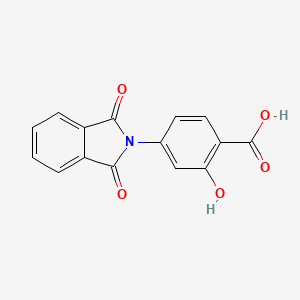
![2-methyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1(2H)-phthalazinone trifluoroacetate](/img/structure/B5034779.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5034784.png)
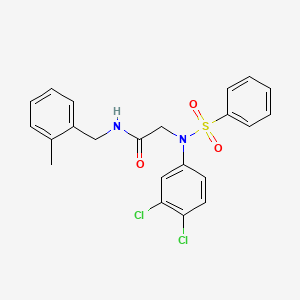
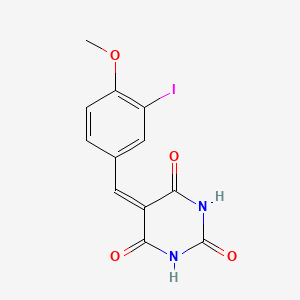
![(4-tert-butylcyclohexyl){1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5034843.png)


![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)
